Ertugliflozin 3-O-beta glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

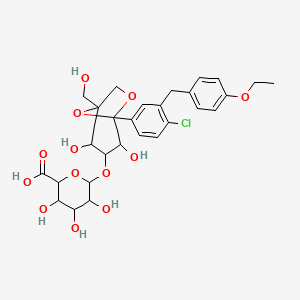

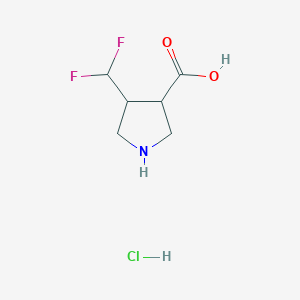

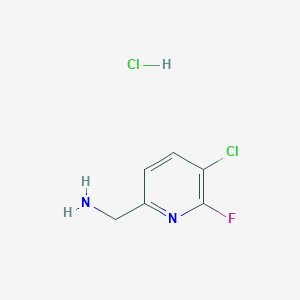

Ertugliflozin 3-O-beta glucuronide is a pharmacologically inactive metabolite of ertugliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). Ertugliflozin is used in the treatment of type 2 diabetes mellitus by promoting the excretion of glucose through urine. The 3-O-beta glucuronide form is one of the primary circulating metabolites of ertugliflozin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ertugliflozin 3-O-beta glucuronide is synthesized through the glucuronidation of ertugliflozin. This process is primarily mediated by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A9 and UGT2B7 . The reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at the 3-position of ertugliflozin.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of human liver microsomes (HLMs) or recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction conditions typically include a buffer solution, UDPGA as the glucuronic acid donor, and the presence of cofactors to enhance enzyme activity .

Chemical Reactions Analysis

Types of Reactions: Ertugliflozin 3-O-beta glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction does not involve oxidation, reduction, or substitution reactions commonly seen in other metabolic pathways .

Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in a buffer solution at physiological pH and temperature to mimic the conditions in the human liver .

Major Products: The major product of the glucuronidation reaction is this compound itself. This metabolite is pharmacologically inactive and is excreted in the urine .

Scientific Research Applications

Ertugliflozin 3-O-beta glucuronide is primarily studied in the context of drug metabolism and pharmacokinetics. It serves as a marker for the metabolic pathway of ertugliflozin and helps in understanding the drug’s clearance and excretion profiles. Additionally, research on this metabolite contributes to the development of safer and more effective SGLT2 inhibitors for the treatment of type 2 diabetes mellitus .

Mechanism of Action

As a metabolite, ertugliflozin 3-O-beta glucuronide does not exert any pharmacological effects. The parent compound, ertugliflozin, inhibits SGLT2 in the proximal tubules of the kidneys, reducing glucose reabsorption and promoting glucose excretion through urine. The glucuronidation of ertugliflozin to form the 3-O-beta glucuronide metabolite is a detoxification process that facilitates the excretion of the drug .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other glucuronide metabolites of SGLT2 inhibitors, such as canagliflozin 3-O-beta glucuronide and dapagliflozin 3-O-beta glucuronide .

Uniqueness: Ertugliflozin 3-O-beta glucuronide is unique in its specific metabolic pathway and the enzymes involved in its formation. While other SGLT2 inhibitors also undergo glucuronidation, the specific UGT enzymes and the position of glucuronidation can vary, leading to differences in pharmacokinetics and excretion profiles .

Properties

Molecular Formula |

C28H33ClO13 |

|---|---|

Molecular Weight |

613.0 g/mol |

IUPAC Name |

6-[[5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,4-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(35)22(23(34)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)21(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37) |

InChI Key |

NCWJAFYOAQFTQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)

![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)

![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)

![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)